A Technical Guide to the Fundamental Properties of Nitryl Chloride (ClNO₂) for Atmospheric Chemistry
A Technical Guide to the Fundamental Properties of Nitryl Chloride (ClNO₂) for Atmospheric Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitryl chloride (ClNO₂), a reactive nitrogen species, plays a significant role in atmospheric chemistry, influencing regional air quality and the global budgets of nitrogen oxides (NOx) and chlorine. It acts as a nocturnal reservoir for NOx and a daytime source of highly reactive chlorine radicals (Cl•). The formation of ClNO₂ occurs through heterogeneous reactions on aerosol surfaces, coupling nocturnal atmospheric chemistry with daytime photochemistry. This guide provides an in-depth overview of the core fundamental properties of nitryl chloride relevant to atmospheric chemistry, including its formation, photolysis, and key reactions. Detailed experimental methodologies for its study are also presented, along with a summary of essential quantitative data.
I. Physicochemical Properties
Nitryl chloride is a gaseous compound with the chemical formula ClNO₂.
| Property | Value | Reference |
| Molar Mass | 81.46 g/mol | [1] |
| Boiling Point | -15 °C (5 °F; 258 K) | [1] |
| Melting Point | -145 °C (-229 °F; 128 K) | [1] |
II. Atmospheric Formation and Significance
The primary formation pathway for nitryl chloride in the troposphere is the heterogeneous reaction of dinitrogen pentoxide (N₂O₅) on chloride-containing aerosols.[2][3] This process is a key step in the transformation of NOx into more reactive forms of chlorine.
The overall reaction sequence is as follows:
-
NO₂ Oxidation: Nitrogen dioxide (NO₂) is oxidized by ozone (O₃) to form the nitrate (B79036) radical (NO₃).
-
N₂O₅ Formation: The nitrate radical then reacts with another NO₂ molecule to form dinitrogen pentoxide (N₂O₅).
-
Heterogeneous Uptake: N₂O₅ is taken up by chloride-containing aerosols (e.g., sea salt, industrial emissions) where it reacts to form nitryl chloride (ClNO₂) and nitrate (NO₃⁻).[3]
This nocturnal formation of ClNO₂ is significant as it sequesters NOx during the night. Upon sunrise, ClNO₂ is rapidly photolyzed, releasing chlorine atoms and regenerating NO₂.
III. Photolysis and Reactions
The primary sink for atmospheric nitryl chloride is photolysis by solar radiation, which liberates a chlorine atom and a nitrogen dioxide molecule.
ClNO₂ + hν → Cl• + NO₂
This reaction is a significant source of chlorine atoms in the troposphere, which can then initiate the oxidation of volatile organic compounds (VOCs), leading to the formation of ozone and other secondary pollutants.
Key Reactions of Nitryl Chloride:
| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
| ClNO₂ + hν → Cl• + NO₂ | Varies with actinic flux, absorption cross-section, and quantum yield | Ambient | [4] |
| ClNO₂ + OH → Products | k = (2.4 +1.4/-1.1) x 10⁻¹² exp[(-1250 ± 155)/T] | 259 - 348 | |
| Cl• + NO₂ + M → ClNO₂ + M | k(Ar, 298 K) = (7.2 ± 0.4) × 10⁻³¹ cm⁶ molecule⁻² s⁻¹ | 298 | [5] |
IV. Quantitative Data
A. Absorption Cross-Sections
The absorption cross-section of nitryl chloride is a critical parameter for calculating its photolysis rate. The table below summarizes reported values at different wavelengths.
| Wavelength (nm) | Absorption Cross-Section (cm² molecule⁻¹) | Reference |
| 220 | 1.20 x 10⁻¹⁸ | Ganske et al., 1992 (as cited in NIST) |
| 230 | 8.50 x 10⁻¹⁹ | Ganske et al., 1992 (as cited in NIST) |
| 240 | 4.00 x 10⁻¹⁹ | Ganske et al., 1992 (as cited in NIST) |
| 250 | 1.50 x 10⁻¹⁹ | Ganske et al., 1992 (as cited in NIST) |
| 300 | 1.10 x 10⁻²⁰ | Ganske et al., 1992 (as cited in NIST) |
| 350 | 1.50 x 10⁻²¹ | Ganske et al., 1992 (as cited in NIST) |
B. Photolysis Quantum Yields
The quantum yield (Φ) for the photolysis of nitryl chloride to produce a chlorine atom and nitrogen dioxide is considered to be unity (Φ = 1) across the atmospherically relevant wavelength range.
C. Heterogeneous Uptake Coefficients and Yields
The efficiency of nitryl chloride formation is determined by the uptake coefficient of N₂O₅ (γ(N₂O₅)) on aerosols and the yield of ClNO₂ (φ(ClNO₂)). These parameters are highly variable and depend on aerosol composition, relative humidity, and temperature.
| Aerosol Type | N₂O₅ Uptake Coefficient (γ) | ClNO₂ Yield (φ) | Conditions | Reference |
| Sea Salt | 0.025 | ~1 | RH > 40%, 298 K | [6] |
| Saline Mineral Dust | Varies (<0.05 to ~0.77) | Varies | Dependent on chloride content and RH | [7] |
| Polluted Urban Aerosol | 0.022 (average) | 0.34 (average) | Field measurements | [8] |
V. Experimental Protocols
A. Laboratory Synthesis of Nitryl Chloride
A common laboratory method for generating nitryl chloride for calibration and experimental studies involves the reaction of dinitrogen pentoxide with a chloride source.
Materials:
-
Dinitrogen pentoxide (N₂O₅)
-
Sodium chloride (NaCl)
-
Flow tube reactor
-
Inert carrier gas (e.g., N₂)
Procedure:
-
A flow of N₂O₅ in an inert carrier gas is passed through a temperature-controlled flow tube.
-
The inner surface of the flow tube is coated with a layer of sodium chloride.
-
The reaction between gaseous N₂O₅ and solid NaCl produces gaseous ClNO₂.
-
The concentration of the generated ClNO₂ can be determined by spectroscopic methods or by chemical ionization mass spectrometry.
Another method involves the reaction of chlorosulfonic acid with nitric acid.[9]
Procedure:
-
Carefully add concentrated nitric acid dropwise to an excess of chlorosulfonic acid at low temperature (e.g., in an ice bath).
-
Nitryl chloride is evolved as a gas.
-
The product gas can be passed through a cold trap to remove less volatile impurities.
B. Measurement of Nitryl Chloride in the Atmosphere
1. Chemical Ionization Mass Spectrometry (CIMS)
CIMS is a highly sensitive and selective technique for the real-time detection of atmospheric trace gases, including nitryl chloride.
Methodology:
-
Ionization: Ambient air is drawn into an ion-molecule reaction region where it is mixed with a reagent ion, typically iodide (I⁻). ClNO₂ reacts with I⁻ to form an I⁻·ClNO₂ adduct.
-
Detection: The resulting ion clusters are guided into a mass spectrometer (typically a quadrupole or time-of-flight) for mass-to-charge ratio analysis and detection.
-
Calibration: The instrument is calibrated using a known concentration of ClNO₂ generated from a laboratory source.
References
- 1. Nitryl chloride - Wikipedia [en.wikipedia.org]
- 2. Reactive uptake coefficients for heterogeneous reaction of N2O5 with submicron aerosols of NaCl and natural sea salt - CentAUR [centaur.reading.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oa.tib.eu [oa.tib.eu]
- 9. ias.ac.in [ias.ac.in]
